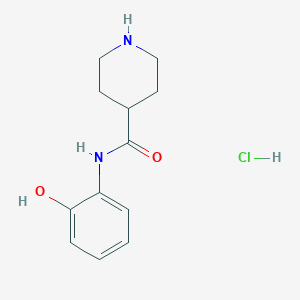
4,5,6,7-Tetrahydro-2-benzofuran-1-carboxylic acid
説明
4,5,6,7-Tetrahydro-2-benzofuran-1-carboxylic acid is a chemical compound with the molecular formula C9H10O3 It belongs to the benzofuran family, which is known for its diverse biological and pharmacological activities
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-tetrahydro-2-benzofuran-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with resorcinol and potassium hydroxide in a methanol solution.
Hydrogenation: Under the action of active nickel, hydrogen is introduced to generate potassium 3-ketocyclohex-1-enolate.
Cyclization: This intermediate is then cyclized with ethyl bromopyruvate under alkaline conditions.
Acidification: The final step involves acidification to obtain this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
化学反応の分析
Types of Reactions: 4,5,6,7-Tetrahydro-2-benzofuran-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can alter the oxidation state of the compound, affecting its reactivity.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule, leading to derivatives with different properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenation and nitration reactions often employ reagents like bromine and nitric acid.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
科学的研究の応用
4,5,6,7-Tetrahydro-2-benzofuran-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.
Medicine: Research focuses on its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Industry: It is utilized in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The mechanism of action of 4,5,6,7-tetrahydro-2-benzofuran-1-carboxylic acid involves its interaction with specific molecular targets and pathways. While detailed studies are ongoing, it is believed that the compound exerts its effects by:
Binding to Enzymes: Modulating enzyme activity to influence biochemical pathways.
Interacting with Receptors: Affecting receptor function to alter cellular responses.
Modifying Gene Expression: Influencing the expression of genes involved in various physiological processes.
特性
IUPAC Name |
4,5,6,7-tetrahydro-2-benzofuran-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c10-9(11)8-7-4-2-1-3-6(7)5-12-8/h5H,1-4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODGGJWVYOCBJTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(OC=C2C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(Trifluoromethyl)-1,3-dithiolan-2-yl]acetic acid](/img/structure/B1431790.png)
![Ethyl 2,6-dimethyl-[1,2,4]triazolo[3,2-b][1,3]thiazole-5-carboxylate](/img/structure/B1431791.png)
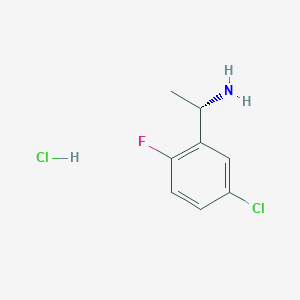
![2-[1-(Propan-2-yl)pyrrolidin-2-yl]acetic acid hydrochloride](/img/structure/B1431795.png)


![[4-(4-Methylpiperazine-1-carbonyl)cyclohexyl]methanamine dihydrochloride](/img/structure/B1431800.png)
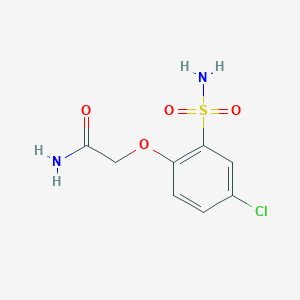
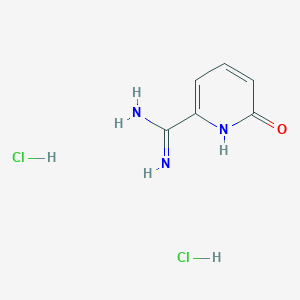
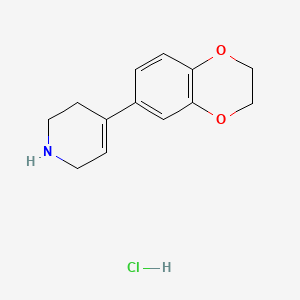
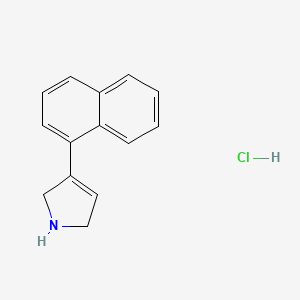
![1-[5-(Oxolan-3-yl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride](/img/structure/B1431807.png)
![1-methyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride](/img/structure/B1431808.png)
